Technical Monograph: 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Technical Monograph: 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
[1]
Chemical Identity & Structural Analysis[1][2]
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is a highly reactive
Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 273.51 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Class | Alkylating Agent / Electrophile (Lachrymator) |
| Storage | 2–8°C, inert atmosphere (Ar/N |
Structural Alerts & Stability
The molecule features two distinct electrophilic sites:[1]
-
The
-Carbon (C-Br): Highly susceptible to attack by nucleophiles (S, N, O).[1] -
The Carbonyl Carbon: Susceptible to nucleophilic addition, though less reactive than the C-Br site due to conjugation with the benzofuran ring.[1]
Stability Note: Like most
Synthesis & Production Pathways
The synthesis of this scaffold typically follows a linear pathway starting from commercially available 5-chlorosalicylaldehyde.[1] The process involves constructing the benzofuran ring followed by functionalization of the acetyl group.[1][2]
Synthetic Workflow (Graphviz Diagram)
Figure 1: Linear synthesis of the target compound via Rap-Stoermer condensation or similar alkylation/cyclization sequences.
Critical Synthetic Considerations
-
Bromination Selectivity: The use of elemental bromine (
) in glacial acetic acid is the standard protocol.[1] However, over-bromination (forming the dibromo species) is a common impurity.[1] -
Purification: Recrystallization from ethanol or ethanol/DMF mixtures is preferred over column chromatography, as silica gel can sometimes induce degradation of sensitive
-bromoketones.[1]
Reactivity Profile: The Hantzsch Thiazole Synthesis
The primary utility of 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is in the Hantzsch Thiazole Synthesis .[1] This reaction couples the
Mechanism of Action
The reaction proceeds via a cascade mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon, displacing the bromide.[1] -
Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water aromatizes the ring.[1]
Mechanistic Pathway (Graphviz Diagram)
Figure 2: The Hantzsch synthesis mechanism converting the bromoketone scaffold into a bioactive thiazole hybrid.
Experimental Protocol: Synthesis of Benzofuran-Thiazole Hybrids
Objective: To synthesize a 2-amino-4-(5-chlorobenzofuran-2-yl)thiazole derivative using the target compound.
Materials
-
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone (1.0 eq)[1]
-
Thiourea (1.1 eq)[1]
-
Ethanol (Absolute)[1]
-
Sodium Acetate (optional, as HBr scavenger)[1]
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of thiourea . The reaction is often exothermic; add slowly if scaling up.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (System: 20% EtOAc in Hexanes). The starting bromoketone (
) should disappear, and a more polar spot (thiazole hydrobromide salt) may appear near the baseline or depending on the free base.[1]
-
-
Workup (Precipitation):
-
Purification: Filter the crude solid, wash with water, and recrystallize from hot ethanol/DMF (4:1 ratio).
Expected Data (Validation)
-
1H NMR (DMSO-d6): Look for the disappearance of the singlet at
ppm (characteristic of ).[1] A new singlet for the thiazole proton should appear around ppm.[1] -
Appearance: Yellowish to white crystalline solid.[1]
Handling, Safety & Stability
Danger: Potent Lachrymator
This compound is an
Safety Protocol
-
Engineering Controls: ALWAYS handle inside a functioning chemical fume hood. Do not weigh this compound on an open bench.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1]
-
First Aid:
-
Deactivation: Glassware contaminated with this compound should be soaked in a bath of ethanolic KOH or a dilute solution of thiourea to quench the alkylating capability before washing.[1]
Storage
-
Conditions: Store at -20°C or 4°C.
-
Container: Tightly sealed amber glass vial.
-
Shelf Life: 6-12 months if kept dry.[1] Degradation is indicated by a change in color (darkening to brown/black) and the smell of HBr (acrid acid smell).[1]
References
-
PubChem. (n.d.).[1][6] 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone.[1] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]
-
Abdel-Aziz, H. A., et al. (2009).[1][7] Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one. ResearchGate/PMC.[1] (Contextual reference for benzofuran-thiazole synthesis methodologies). Retrieved January 29, 2026, from [Link]
Sources
- 1. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.ca [fishersci.ca]
- 6. 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone | C10H8O3 | CID 3237877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
